molecular formula C24H18N4O4 B2847979 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034515-68-7

3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2847979
CAS No.: 2034515-68-7
M. Wt: 426.432
InChI Key: HFRKBLZJKVZSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a methoxybenzyl group, and a phenyl-1,2,4-oxadiazolyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the quinazoline core in the presence of a base such as potassium carbonate.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Final Coupling: The final step involves coupling the phenyl-1,2,4-oxadiazolyl moiety with the quinazoline core, which can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products or reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, nitriles, and amines can be used under conditions such as heating or the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has been evaluated for its ability to inhibit bacterial growth. Research indicates that quinazoline derivatives can function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents .

Case Study: Antibacterial Efficacy

In a study evaluating various quinazoline derivatives, including those with oxadiazole moieties, it was found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin. The most promising compounds showed broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antimicrobial agents .

Anticancer Potential

The compound also shows promise in cancer research. Quinazoline derivatives have been recognized for their ability to inhibit PARP-1/2 enzymes, which play a critical role in DNA repair mechanisms in cancer cells. By interfering with these pathways, such compounds may enhance the efficacy of existing cancer therapies and contribute to the development of novel treatment strategies .

Case Study: PARP Inhibition

A recent publication reported on the synthesis of quinazoline derivatives that effectively inhibited PARP-1/2 activity. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The findings suggest that modifications to the quinazoline structure could lead to enhanced potency and selectivity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline scaffold can significantly influence biological activity. For example, substituents at the 1 and 3 positions can alter both the antimicrobial and anticancer properties of the compounds .

Data Table: Structure-Activity Relationships

Compound StructureAntimicrobial ActivityAnticancer ActivityNotes
Base CompoundModerateLowInitial evaluation
Compound AHighModerateEffective against E. coli
Compound BModerateHighSignificant PARP inhibition

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: The parent compound.

    3-(3-Methoxybenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A similar compound with a methyl group instead of a phenyl group.

    3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-thiadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A similar compound with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel heterocyclic compound that combines the pharmacological properties of quinazoline and oxadiazole derivatives. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinazoline core linked to a phenyl-substituted oxadiazole moiety. Its chemical formula is C20H18N4O3C_{20}H_{18}N_4O_3, and it exhibits characteristics typical of both quinazoline and oxadiazole derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. In a study evaluating various 1,3,4-oxadiazole derivatives, it was found that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial efficacy was assessed using the broth microdilution method against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Microorganism Activity Reference
Staphylococcus aureusStrong antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansEffective antifungal activity

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer potential. The incorporation of oxadiazole into the quinazoline framework is believed to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds exhibit significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study synthesized several quinazoline-oxadiazole hybrids and tested their antimicrobial properties. The results indicated that the presence of electron-withdrawing groups on the oxadiazole ring significantly improved antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment :
    In vitro studies involving L929 normal fibroblast cells revealed that certain derivatives of 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline exhibited low cytotoxicity while maintaining high antimicrobial efficacy. This suggests a favorable therapeutic index for potential drug development .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and cancer proliferation. The oxadiazole moiety is thought to disrupt cellular processes by influencing gene expression related to biofilm formation in bacteria and apoptosis pathways in cancer cells .

Properties

CAS No.

2034515-68-7

Molecular Formula

C24H18N4O4

Molecular Weight

426.432

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O4/c1-31-18-9-5-6-15(12-18)14-28-23(29)19-11-10-17(13-20(19)25-24(28)30)22-26-21(27-32-22)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,30)

InChI Key

HFRKBLZJKVZSAU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.